molecular formula C8H17NO3 B13569287 Methyl 2-amino-6-methoxyhexanoate

Methyl 2-amino-6-methoxyhexanoate

Cat. No.: B13569287
M. Wt: 175.23 g/mol
InChI Key: DKQSAQYRYRVTIR-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methoxyhexanoate is a methyl ester derivative of a substituted hexanoic acid, featuring an amino group at the C2 position and a methoxy group at the C6 position. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, polymer chemistry, and biochemical research due to their reactive functional groups .

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-amino-6-methoxyhexanoate

InChI

InChI=1S/C8H17NO3/c1-11-6-4-3-5-7(9)8(10)12-2/h7H,3-6,9H2,1-2H3

InChI Key

DKQSAQYRYRVTIR-UHFFFAOYSA-N

Canonical SMILES

COCCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6-methoxyhexanoate typically involves the esterification of 2-amino-6-methoxyhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-amino-6-methoxyhexanoic acid+methanolacid catalystmethyl 2-amino-6-methoxyhexanoate+water\text{2-amino-6-methoxyhexanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-amino-6-methoxyhexanoic acid+methanolacid catalyst​methyl 2-amino-6-methoxyhexanoate+water

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and microfluidic reactors can improve reaction rates and selectivity. These methods allow for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-methoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 2-amino-6-methoxyhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-6-methoxyhexanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-methoxyhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below summarizes key structural and molecular differences between Methyl 2-amino-6-methoxyhexanoate and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number
This compound* C₈H₁₇NO₃ ~175.23 -NH₂ (C2), -OCH₃ (C6) N/A
Methyl 6-aminohexanoate C₇H₁₅NO₂ 145.20 -NH₂ (C6) 2780-89-4
Methyl 6-acetoxyhexanoate C₉H₁₆O₄ 188.22 -OAc (C6) 104954-58-7
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate C₁₂H₂₄N₂O₄ 260.33 -NH₂ (C2), -NHCOOEt (C6) 2165435-43-6

*Theoretical values based on structural analogs.

Key Observations:
  • Functional Group Position: The placement of amino and methoxy groups distinguishes this compound from analogs like Methyl 6-aminohexanoate, where the amino group is at C6. Positional isomerism significantly affects reactivity and intermolecular interactions .
  • Molecular Weight: Bulky substituents (e.g., acetoxy in Methyl 6-acetoxyhexanoate) increase molecular weight, impacting solubility and volatility .
  • Stereochemistry: Chiral centers, as seen in Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate, are critical for biological activity in drug intermediates .

Physicochemical Properties

While explicit data for this compound is unavailable, trends from analogs suggest:

  • Solubility: Polar groups (-NH₂, -OCH₃) enhance water solubility compared to non-polar esters (e.g., terpene-derived methyl esters in ). However, longer alkyl chains may reduce solubility .
  • Volatility: Methoxy groups increase volatility relative to acetoxy or amino-substituted esters, as seen in gas chromatography studies of methyl esters (, Figure 2) .

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